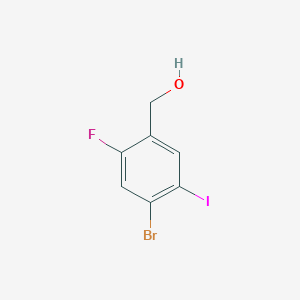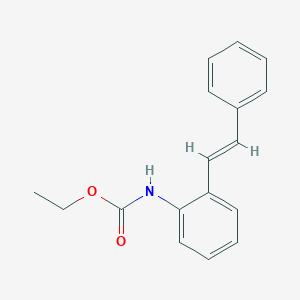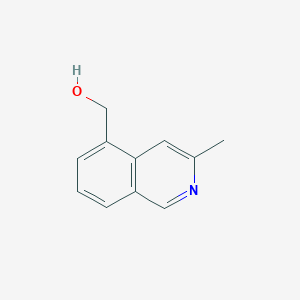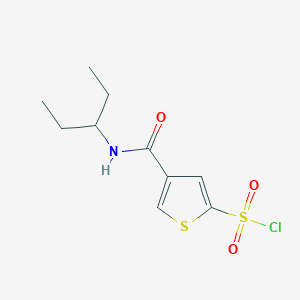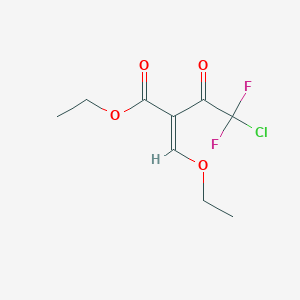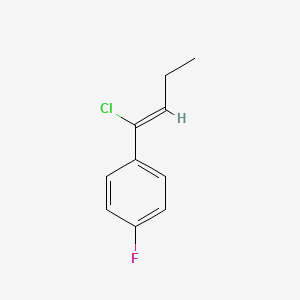
1-(1-Chloro-1-butenyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-1-butenyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10ClF It is a derivative of benzene, where a 1-chloro-1-butenyl group and a fluorine atom are attached to the benzene ring
Preparation Methods
The synthesis of 1-(1-Chloro-1-butenyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-1-butene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1-Chloro-1-butenyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloro-1-butenyl group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Chloro-1-butenyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Chloro-1-butenyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various reaction pathways. The molecular targets and pathways involved in its biological or medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
1-(1-Chloro-1-butenyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Chloro-1-butenyl)benzene: Similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Fluorobenzyl chloride: Contains a fluorine atom and a benzyl chloride group, but differs in the position and type of substituents on the benzene ring.
1-Chloro-4-fluorobenzene: Contains both chlorine and fluorine atoms on the benzene ring, but lacks the butenyl group.
Properties
CAS No. |
83783-53-3 |
|---|---|
Molecular Formula |
C10H10ClF |
Molecular Weight |
184.64 g/mol |
IUPAC Name |
1-[(Z)-1-chlorobut-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10ClF/c1-2-3-10(11)8-4-6-9(12)7-5-8/h3-7H,2H2,1H3/b10-3- |
InChI Key |
OUQCWPVYGZTVOD-KMKOMSMNSA-N |
Isomeric SMILES |
CC/C=C(/C1=CC=C(C=C1)F)\Cl |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
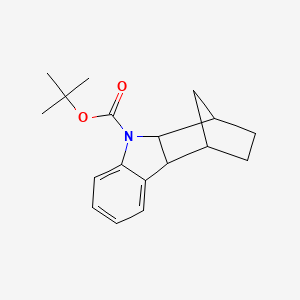
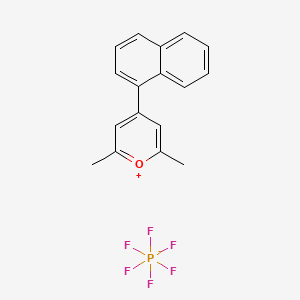


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
